2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride
Overview
Description
“2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1246172-73-5 . It has a molecular weight of 196.67 g/mol and its IUPAC name is (S)-2-amino-3-hydroxy-N-(4-hydroxybutyl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is stored at room temperature and sealed in dry conditions . It appears as an oil .Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Reactivity : Studies have explored the synthesis of related compounds, demonstrating various chemical reactivities and synthetic pathways. For example, the preparation and characterization of compounds with similar structural motifs have been detailed, providing insights into their chemical behaviors and potential for further modification (García-Martín, Báñez, & Galbis, 2001).
Pharmacological Applications
- Anticonvulsant Properties : Compounds structurally related to "2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride" have been synthesized and tested for their anticonvulsant activities, indicating potential therapeutic applications in epilepsy management (Idris, Ayeni, & Sallau, 2011).
Material Science Applications
- Bonding Agents and Intermediates : The synthesis of related compounds as potential bonding agents or intermediates in material science has been explored, highlighting their utility in creating complex polymers and materials (Chen Luo-liang, 2010).
Biochemical Insights
- Root Growth Modulation : Research into N-substituted propanamides has demonstrated their ability to modulate root growth in plants, suggesting applications in agriculture and plant biology (Kitagawa & Asada, 2005).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(3-hydroxybutyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(10)3-4-9-7(11)6(2)8;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLHDIHRGZDQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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